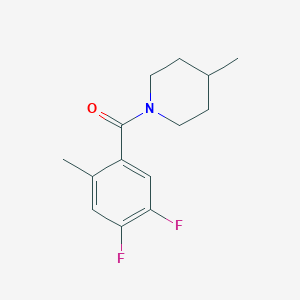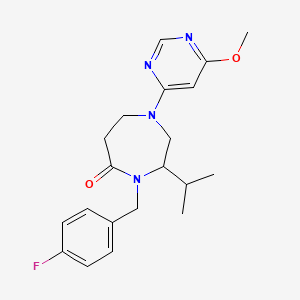![molecular formula C15H13ClN4S B5402056 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, also known as Cl-NQNO, is a synthetic compound that has been extensively used in scientific research due to its unique properties. It belongs to the class of nitroaromatic compounds and has been found to possess potent biological activity against a wide range of organisms.
作用機序
The mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This compound has been shown to induce oxidative stress in cells, leading to the generation of ROS. This oxidative stress can lead to cell death in bacteria, parasites, and cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome c oxidase and succinate dehydrogenase, which are involved in cellular respiration. In addition, this compound has been found to induce the expression of genes involved in oxidative stress response pathways. This can lead to the activation of cellular defense mechanisms against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is its potent biological activity. It has been found to be effective against a wide range of organisms, making it a valuable tool in scientific research. In addition, the synthesis of this compound is relatively simple, allowing for large-scale production. However, there are some limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, making it important to carefully control the dose used in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. One area of interest is the development of new synthesis methods for this compound and related compounds. This could lead to the production of more potent and selective compounds for use in scientific research. In addition, further studies are needed to fully understand the mechanism of action of this compound. This could lead to the development of new drugs that target oxidative stress pathways in cells. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in vivo. This could help to determine the potential use of this compound in clinical settings.
合成法
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline can be synthesized by the reaction of 6-chloro-1,3-benzothiazol-2-amine with N,N-dimethylaniline and nitrous acid. The resulting compound is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been extensively used in scientific research due to its potent biological activity. It has been found to possess antimicrobial, antiparasitic, and anticancer properties. This compound has been shown to inhibit the growth of a wide range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to be effective against parasites such as Plasmodium falciparum, the causative agent of malaria. In addition, this compound has been shown to have potent anticancer activity against a wide range of cancer cell lines.
特性
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c1-20(2)12-6-4-11(5-7-12)18-19-15-17-13-8-3-10(16)9-14(13)21-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVHQZNEVDXDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5401979.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5401984.png)
![3-[(isopropylamino)sulfonyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5401989.png)
![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5402004.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)



![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)
